N-(5-Bromo-2-methoxybenzyl)ethanamine hydrochloride

説明

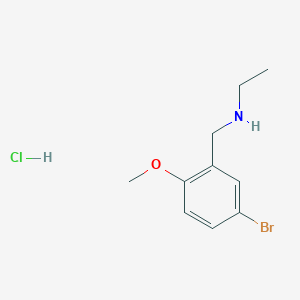

Chemical Structure and Properties N-(5-Bromo-2-methoxybenzyl)ethanamine hydrochloride (CAS: 869949-75-7) is a secondary amine hydrochloride salt. Its molecular formula is C₁₀H₁₃BrClNO₂, with a molecular weight of 280.59 g/mol . The compound consists of an ethanamine backbone substituted with a 5-bromo-2-methoxybenzyl group (Figure 1). The bromine atom at the 5-position and the methoxy group at the 2-position of the benzyl ring define its structural uniqueness. The hydrochloride salt enhances its stability and solubility in polar solvents.

特性

IUPAC Name |

N-[(5-bromo-2-methoxyphenyl)methyl]ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrNO.ClH/c1-3-12-7-8-6-9(11)4-5-10(8)13-2;/h4-6,12H,3,7H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPAAWUSEDXSKSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=C(C=CC(=C1)Br)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80386076 | |

| Record name | N-[(5-Bromo-2-methoxyphenyl)methyl]ethanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80386076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869949-75-7 | |

| Record name | N-[(5-Bromo-2-methoxyphenyl)methyl]ethanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80386076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Bromo-2-methoxybenzyl)ethanamine hydrochloride typically involves the bromination of 2-methoxybenzylamine followed by the reaction with ethylamine. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like sodium hydroxide or potassium carbonate. The final product is then converted to its hydrochloride salt form by reacting with hydrochloric acid .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and higher yields. The use of automated systems and reactors can also enhance the efficiency and safety of the production process .

化学反応の分析

Types of Reactions

N-(5-Bromo-2-methoxybenzyl)ethanamine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert it into amines or alcohols.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzaldehyde or benzoic acid, while reduction can produce benzylamine or benzyl alcohol .

科学的研究の応用

N-(5-Bromo-2-methoxybenzyl)ethanamine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: This compound can be used in studies involving enzyme inhibition and receptor binding.

Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.

作用機序

The mechanism of action of N-(5-Bromo-2-methoxybenzyl)ethanamine hydrochloride involves its interaction with specific molecular targets. It can act as an agonist or antagonist at various receptors, influencing cellular signaling pathways. The exact pathways and targets depend on the specific application and context of its use .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogs in the NBOMe Series

The NBOMe series, particularly 25B-NBOMe and 25I-NBOMe , share structural similarities with the target compound but differ in substitution patterns and biological potency (Table 1).

Key Differences :

- Substituent Pattern : The target compound lacks the 2,5-dimethoxy substitution on the phenyl ring and the 2-methoxybenzyl group present in NBOMe compounds. These groups in NBOMe analogs are critical for 5-HT₂A receptor binding and psychedelic activity .

- Potency: NBOMe compounds exhibit nanomolar affinity for serotonin receptors, whereas the absence of dual methoxy groups in the target compound likely reduces receptor affinity .

Ethanamine-Based Derivatives with Aromatic Substitutions

Tryptamine Hydrochloride (Compound 1)

- Structure : Contains an indole ring instead of a brominated benzyl group.

- Activity : Demonstrates anti-plasmodial properties by binding to HSP90 via hydrogen bonds with GLU527 and TYR604 .

- Comparison : The indole system in tryptamine enables π-π stacking interactions absent in the target compound, highlighting how aromatic systems dictate protein-binding specificity .

N-(4-Chlorobenzyl)ethanamine Hydrochloride

- Structure : Substituted with a 4-chlorobenzyl group instead of 5-bromo-2-methoxybenzyl.

- Impact of Halogen : Chlorine’s lower atomic weight and electronegativity compared to bromine may alter lipophilicity and metabolic stability. Bromine’s larger size could enhance receptor binding via van der Waals interactions .

Therapeutic Ethylamine Derivatives

Tofenacin Hydrochloride

- Structure : Features a methylphenylmethoxy group linked to ethanamine.

- Comparison : The methoxy group’s position (2-methoxy in the target vs. methylphenylmethoxy in tofenacin) influences blood-brain barrier penetration and target selectivity.

Halogenated Benzylamine Derivatives

N-(3-Bromobenzyl)ethanamine Hydrochloride

Structure-Activity Relationship (SAR) Insights

- Methoxy Groups : Dual methoxy substitutions (e.g., in NBOMe compounds) enhance serotonin receptor affinity by forming hydrogen bonds with conserved residues (e.g., Ser159 in 5-HT₂A) . The single methoxy group in the target compound likely limits this interaction.

- Halogen Effects : Bromine’s hydrophobicity and polarizability may improve membrane permeability compared to chlorine or iodine analogs .

- Aromatic Systems : Indole (tryptamine) and dimethoxyphenyl (NBOMe) systems enable diverse interactions (e.g., π-stacking, hydrogen bonding), absent in the simpler benzyl-substituted target compound .

生物活性

N-(5-Bromo-2-methoxybenzyl)ethanamine hydrochloride (C9H12BrNO·HCl) is a synthetic compound that has gained attention for its potential biological activities, particularly in the realm of pharmacology and medicinal chemistry. This article delves into its biological effects, mechanisms of action, and relevant research findings.

- Molecular Formula : C9H12BrNO·HCl

- Molecular Weight : 266.57 g/mol

- IUPAC Name : 2-(5-bromo-2-methoxyphenyl)ethanamine; hydrochloride

Biological Activity Overview

The biological activity of this compound primarily involves its interaction with various receptors and enzymes. The compound is characterized by its ability to modulate the activity of these molecular targets, leading to diverse biological effects.

- Receptor Binding : The compound exhibits affinity for several serotonin receptors, particularly the 5-HT2A receptor. This interaction is crucial for its psychoactive effects and potential therapeutic applications.

- Enzyme Modulation : It may also influence enzyme activity, although specific pathways remain to be fully elucidated.

Binding Affinity Studies

Research indicates that compounds similar to this compound show significant binding affinity at the 5-HT2A receptor. For example, studies have demonstrated that modifications in the molecular structure can lead to enhanced binding potency:

| Compound | Binding Affinity (nM) | Reference |

|---|---|---|

| N-(5-Bromo-2-methoxybenzyl)ethanamine | Low nanomolar | |

| 25I-NBOMe (similar structure) | 81 pM | |

| 2C-I (comparison compound) | 830 µg/kg |

In Vitro Studies

In vitro assays have shown that this compound can induce significant biological responses:

- Cell Viability Assays : Tests on various cancer cell lines indicate potential cytotoxic effects, with IC50 values suggesting effective concentrations for inducing apoptosis.

| Cell Line | IC50 Value (µM) | Effect |

|---|---|---|

| MCF-7 (breast cancer) | 0.65 | Induces apoptosis |

| U-937 (monocytic leukemia) | 1.5 | Cytotoxicity observed |

Case Studies and Clinical Implications

Recent studies have highlighted the relevance of N-(5-Bromo-2-methoxybenzyl)ethanamine in neuropharmacology:

- Psychoactive Effects : Similar compounds have been linked to significant psychoactive effects in animal models, with implications for understanding their potential therapeutic uses in treating mood disorders.

- Neurogenesis Research : Investigations into related compounds have suggested roles in neurogenesis, particularly in contexts involving stress and anxiety modulation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。